molecular formula C21H30ClNO2S B12586298 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1) CAS No. 612478-40-7

2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)

Cat. No.: B12586298
CAS No.: 612478-40-7
M. Wt: 396.0 g/mol
InChI Key: NZGIIYCNEGUMBD-UHFFFAOYSA-N
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Description

2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline–hydrogen chloride (1/1) is an organic compound that features a complex structure with both butoxy and sulfanyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline typically involves multiple steps. One common method includes the reaction of 2,5-dibutoxyaniline with 4-methylbenzenethiol under specific conditions to introduce the sulfanyl group. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as microwave activation to reduce reaction time and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidation of the sulfanyl group can yield sulfinyl or sulfonyl derivatives.

    Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline is unique due to the presence of both butoxy and sulfanyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

612478-40-7

Molecular Formula

C21H30ClNO2S

Molecular Weight

396.0 g/mol

IUPAC Name

2,5-dibutoxy-4-(4-methylphenyl)sulfanylaniline;hydrochloride

InChI

InChI=1S/C21H29NO2S.ClH/c1-4-6-12-23-19-15-21(25-17-10-8-16(3)9-11-17)20(14-18(19)22)24-13-7-5-2;/h8-11,14-15H,4-7,12-13,22H2,1-3H3;1H

InChI Key

NZGIIYCNEGUMBD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1N)OCCCC)SC2=CC=C(C=C2)C.Cl

Origin of Product

United States

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